molecular formula C11H14N2O6S B363281 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine CAS No. 56807-16-0

4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine

Cat. No.: B363281
CAS No.: 56807-16-0
M. Wt: 302.31g/mol
InChI Key: XSEIACXXCBWIPW-UHFFFAOYSA-N
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Description

4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine is a chemical compound with the molecular formula C11H14N2O6S. It is characterized by the presence of a morpholine ring substituted with a 4-methoxy-3-nitrobenzene sulfonyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine typically involves the nitration of 4-(4-methoxyphenyl)morpholine. This process includes converting crude 4-(4-methoxyphenyl)morpholine into its nitric acid salt, which then undergoes nitration in concentrated sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The major product is 4-[(4-methoxy-3-aminobenzene)sulfonyl]morpholine.

    Substitution: Depending on the nucleophile, various substituted morpholine derivatives can be formed.

Scientific Research Applications

4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine is utilized in several scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules. The sulfonyl group can participate in binding interactions with proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Methoxyphenyl)sulfonyl]morpholine: Lacks the nitro group, resulting in different reactivity and applications.

    4-[(4-Nitrophenyl)sulfonyl]morpholine: Similar structure but without the methoxy group, leading to variations in chemical behavior.

Uniqueness

4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various research fields .

Biological Activity

4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine is a sulfonamide derivative characterized by its unique chemical structure, which includes a morpholine ring and a nitro-substituted aromatic group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 56807-16-0
  • Molecular Formula : C11H14N2O6S
  • Molecular Weight : 302.3 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties and mechanisms of action.

Anticancer Mechanisms

  • Tubulin Inhibition : Similar to other compounds with methoxy and nitro substituents, this morpholine derivative may interact with tubulin, inhibiting its polymerization. This action can lead to cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells .
  • Selectivity for Cancer Cells : Preliminary studies suggest that this compound exhibits a selective cytotoxic effect against certain cancer cell lines while sparing normal cells. For instance, it has shown significant inhibitory effects on MDA-MB-231 (triple-negative breast cancer) cells compared to MCF10A (non-cancerous) cells, indicating a potential therapeutic window .
  • Inhibition of Metastasis : In vivo studies have indicated that treatment with this compound inhibits lung metastasis of breast cancer more effectively than established treatments, highlighting its potential as a novel therapeutic agent .

Study 1: In Vitro Activity

In a study assessing the in vitro potency of various sulfonamide derivatives, including this compound, researchers found IC50 values indicating strong inhibitory effects on cell proliferation. The compound demonstrated an IC50 value comparable to leading anticancer agents, suggesting it could be a viable candidate for further development .

Study 2: In Vivo Efficacy

In animal models, administration of this compound resulted in significant tumor size reduction in xenograft models of human cancers. Dosages were optimized based on pharmacokinetic studies that indicated effective blood levels maintained for several hours post-administration .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Cell Proliferation InhibitionIC50 comparable to leading agents
Selective CytotoxicitySignificant effect on MDA-MB-231 vs MCF10A
Metastasis InhibitionReduced lung metastases in animal models

Properties

IUPAC Name

4-(4-methoxy-3-nitrophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6S/c1-18-11-3-2-9(8-10(11)13(14)15)20(16,17)12-4-6-19-7-5-12/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEIACXXCBWIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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